An In-Depth Technical Guide to (3-phenoxyphenyl)methyl prop-2-enoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (3-phenoxyphenyl)methyl prop-2-enoate: Properties, Synthesis, and Applications
Abstract
(3-phenoxyphenyl)methyl prop-2-enoate, also known as 3-phenoxybenzyl acrylate, is a key monomer in the field of advanced materials science. Its unique molecular architecture, combining a flexible ether linkage with aromatic rigidity and a reactive acrylate functionality, makes it a valuable building block for polymers with tailored optical, thermal, and adhesive properties. This guide provides a comprehensive technical overview of its chemical and physical properties, established and emerging synthetic methodologies, detailed protocols for spectroscopic and chromatographic analysis, and a discussion of its primary applications and reactivity. This document is intended for researchers, chemists, and materials scientists engaged in polymer chemistry and drug development who require a deep, practical understanding of this versatile compound.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and inherent properties is fundamental to its successful application. This section details the chemical identity and structural attributes of (3-phenoxyphenyl)methyl prop-2-enoate.
Chemical Identity
The compound is systematically named and identified by several international standards, ensuring clarity in scientific communication.
| Identifier | Value | Source |
| IUPAC Name | (3-phenoxyphenyl)methyl prop-2-enoate | [1] |
| Common Name | 3-Phenoxybenzyl acrylate | [1] |
| CAS Number | 409325-06-0 | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| InChIKey | BXSPZNVFEYWSLZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C=CC(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 | [1] |
Molecular Structure Analysis
The structure of (3-phenoxyphenyl)methyl prop-2-enoate is characterized by three key regions: the acrylate group, the benzyl linker, and the phenoxy moiety.
Caption: 2D structure of (3-phenoxyphenyl)methyl prop-2-enoate.
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Acrylate Group (CH₂=CH-COO-): This α,β-unsaturated ester is the primary site of reactivity, readily undergoing radical polymerization. This functionality is the basis for its use in creating high-molecular-weight polymers.
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Ester Linkage: Connects the reactive acrylate head to the phenoxybenzyl tail. This bond can be susceptible to hydrolysis under strong acidic or basic conditions.
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Phenoxybenzyl Moiety: This large, aromatic portion of the molecule imparts significant properties to the resulting polymers, including increased thermal stability and a high refractive index. The ether bond (C-O-C) between the two phenyl rings provides conformational flexibility.
Physicochemical Properties
The physical properties of the monomer are critical for handling, processing, and formulation. The data presented below are primarily predicted values from computational models, which provide a reliable estimate in the absence of extensive experimental documentation.
| Property | Value | Unit | Source/Comment |
| Physical State | Liquid | - | EPA Chemical Data Reporting[1] |
| Boiling Point | 360.2 ± 25.0 | °C | Predicted |
| Density | 1.133 ± 0.06 | g/cm³ | Predicted |
| XLogP3 | 4.1 | - | Computed; indicates high lipophilicity.[1] |
| Topological Polar Surface Area | 35.5 | Ų | Computed[1] |
Part 2: Synthesis and Manufacturing
The synthesis of (3-phenoxyphenyl)methyl prop-2-enoate is primarily achieved through direct esterification. The efficiency and purity of the final product are highly dependent on the chosen reaction conditions and catalytic system.
Primary Synthetic Route: Fischer Esterification
The most direct and industrially favored method is the acid-catalyzed esterification of 3-phenoxybenzyl alcohol with acrylic acid.[2] The reaction is driven to completion by the removal of water, a byproduct, typically through azeotropic distillation.
Caption: General workflow for the synthesis of (3-phenoxyphenyl)methyl prop-2-enoate.
Experimental Protocol: Synthesis via Fischer Esterification
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Rationale: This protocol employs an acid catalyst (p-toluenesulfonic acid, p-TSA) to protonate the acrylic acid carbonyl, making it more electrophilic. Cyclohexane serves as an azeotropic solvent to remove water via a Dean-Stark apparatus, shifting the reaction equilibrium toward the product. A polymerization inhibitor like MEHQ (monomethyl ether of hydroquinone) is crucial due to the high reactivity of acrylates at elevated temperatures.[2]
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Step-by-Step Methodology:
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Setup: Equip a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer. The system should be under a nitrogen atmosphere to prevent oxidation and unwanted side reactions.[2]
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Charging the Reactor: To the flask, add 3-phenoxybenzyl alcohol (1.0 eq), cyclohexane (approx. 1.5x the total reactant weight), p-toluenesulfonic acid (0.01-0.05 eq), and a polymerization inhibitor (e.g., MEHQ, ~200 ppm).[2][3]
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Reaction: Add acrylic acid (1.05-1.5 eq) to the mixture.[2] Heat the flask to reflux (approx. 80-85 °C).
-
Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 6-10 hours, or when water ceases to collect.[2]
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Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acrylic acid), followed by a saturated brine solution.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and add a small amount of fresh inhibitor. Remove the cyclohexane solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved via vacuum distillation if necessary.
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Advanced and Alternative Methodologies
To address the corrosivity and work-up challenges associated with homogeneous acid catalysts, research is exploring heterogeneous solid acid catalysts. Systems like zirconia-supported tungstophosphoric acid or ion-exchange resins (e.g., Amberlyst 15) offer significant advantages, including simplified product purification (catalyst removal by filtration) and the potential for catalyst recycling, aligning with the principles of green chemistry.
Part 3: Spectroscopic and Chromatographic Characterization
Unambiguous structural confirmation and purity assessment are critical for any chemical compound intended for research or industrial use. As experimental spectra for (3-phenoxyphenyl)methyl prop-2-enoate are not widely published, this section provides predicted data based on established spectroscopic principles, alongside a standard protocol for chromatographic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.40 - 7.30 | m | 3H | Ar-H | Protons on the unsubstituted phenyl ring and the meta-proton on the substituted ring. |
| ~ 7.15 - 7.00 | m | 6H | Ar-H | Remaining aromatic protons, experiencing varied shielding effects from the ether and ester groups. |
| ~ 6.45 | dd | 1H | =CH ₂ (trans) | Vinylic proton trans to the carbonyl group, deshielded by the C=O anisotropy. |
| ~ 6.18 | dd | 1H | -CH = | Internal vinylic proton. |
| ~ 5.88 | dd | 1H | =CH ₂ (cis) | Vinylic proton cis to the carbonyl group. |
| ~ 5.20 | s | 2H | -O-CH₂ -Ar | Benzylic protons adjacent to the ester oxygen, appearing as a singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 166.0 | C =O | Ester carbonyl carbon.[4] |
| ~ 157.5, 157.2 | Ar C -O | Aromatic carbons directly attached to the ether oxygen.[4] |
| ~ 138.0 | Ar C -CH₂ | Quaternary aromatic carbon attached to the benzylic CH₂ group. |
| ~ 131.0 | =C H- | Internal vinylic carbon. |
| ~ 130.0 - 120.0 | Ar C H | Aromatic methine carbons. A complex region with multiple signals. |
| ~ 128.5 | =C H₂ | Terminal vinylic carbon. |
| ~ 65.5 | -O-C H₂-Ar | Benzylic carbon adjacent to the ester oxygen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3100 - 3000 | C-H Stretch | Medium | Aromatic & Vinylic C-H |
| 2980 - 2850 | C-H Stretch | Weak | Aliphatic C-H (Benzylic) |
| ~ 1725 | C=O Stretch | Strong, Sharp | α,β-Unsaturated Ester[5] |
| ~ 1640 | C=C Stretch | Medium | Vinylic C=C |
| 1600, 1490 | C=C Stretch | Medium-Strong | Aromatic Ring |
| ~ 1240 | C-O-C Stretch | Strong | Ether & Ester (Asymmetric)[6] |
| ~ 1180 | C-O Stretch | Strong | Ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Predicted Fragmentation Pattern (Electron Ionization, EI)
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Molecular Ion (M⁺˙): The primary molecular ion is expected at m/z = 254 .
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Key Fragments:
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m/z = 183: Loss of the acrylate radical (•C₃H₃O₂), resulting in the stable 3-phenoxybenzyl cation. This is expected to be a major fragment.
-
m/z = 93: Cleavage of the ether bond to form a phenoxy radical and a C₇H₅O⁺ fragment, or formation of a tropylium-like ion from the phenoxy group.
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m/z = 77: Phenyl cation (C₆H₅⁺) from cleavage of the phenoxy group.
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m/z = 55: Acryloyl cation ([CH₂=CH-C=O]⁺), a characteristic fragment for acrylates.[7]
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High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of the monomer and quantifying any residual starting materials or byproducts.
Protocol: Purity Analysis by Reverse-Phase HPLC
-
Rationale: This method separates compounds based on their polarity. (3-phenoxyphenyl)methyl prop-2-enoate is a relatively non-polar molecule and will be well-retained on a C18 column, allowing for separation from more polar impurities like acrylic acid or 3-phenoxybenzyl alcohol.
-
Methodology:
-
Instrumentation: HPLC system with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (Solvent B) and water (Solvent A). A typical starting condition would be 70:30 (B:A).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm, where the aromatic rings provide strong absorbance.
-
Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in acetonitrile. Dilute further with the mobile phase to a working concentration of ~50 µg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The retention time of the main peak corresponding to the product can be used for identification, and the peak area percentage provides a measure of purity.
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Part 4: Reactivity and Applications
The dual functionality of (3-phenoxyphenyl)methyl prop-2-enoate—a polymerizable acrylate group and a bulky, high-refractive-index aromatic tail—drives its applications in materials science.
Polymerization and Material Science
The primary industrial use of this monomer is in the synthesis of specialty polymers via free-radical polymerization.
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Photosensitive Resins: Its high refractive index makes it a valuable component in the formulation of photoresists and other optical materials used in lithography and microelectronics.
-
High-Performance Adhesives: Polymers derived from this monomer can exhibit excellent thermal stability and strong adhesive properties, making them suitable for demanding applications in aerospace and electronics.[2]
-
Copolymerization: It can be copolymerized with other acrylate or vinyl monomers (e.g., styrene, methyl methacrylate) to fine-tune the properties of the resulting polymer, such as glass transition temperature (Tg), flexibility, and surface energy.
Role in Organic Synthesis
Beyond polymerization, the molecule serves as a useful intermediate. The ester can be hydrolyzed to regenerate 3-phenoxybenzyl alcohol, or the acrylate double bond can undergo various addition reactions (e.g., Michael addition) to introduce more complex functionalities.
Part 5: Safety and Handling
As with all acrylate monomers, proper safety precautions are essential to minimize risk during handling and storage.
-
Hazards: Acrylates are known skin and eye irritants and may cause allergic skin reactions (sensitization) upon repeated contact. Inhalation of vapors should be avoided.
-
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
-
Storage:
-
Store in a cool, dry, and dark place, away from heat, sparks, and direct sunlight to prevent premature polymerization.
-
The product is typically supplied with a polymerization inhibitor (e.g., MEHQ). Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., nitrogen) if possible.
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(3-phenoxyphenyl)methyl prop-2-enoate is a specialty monomer with a unique combination of properties that make it highly valuable for developing advanced polymers. Its synthesis is well-established, and its characterization can be reliably performed using standard analytical techniques. For researchers in materials science and polymer chemistry, this compound offers a versatile platform for creating materials with enhanced thermal stability, specific optical properties, and robust performance characteristics. A firm grasp of its chemistry, handling requirements, and reactivity is key to unlocking its full potential in both academic research and industrial innovation.
References
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Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]
- Google Patents. (2014). CN103553920A - Preparation method of phenoxy benzyl acrylic ester.
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]
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Doc Brown's Chemistry. (2025). infrared spectrum of methyl propanoate. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
- Google Patents. (1969). US3458561A - Esterification of acrylic acid.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22283435, (3-Phenoxyphenyl)methyl prop-2-enoate. Retrieved from [Link].
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